molecular formula C13H17N3OS B11463731 N-(3-Methoxypropyl)-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine

N-(3-Methoxypropyl)-7-thia-9,11-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine

Cat. No.: B11463731
M. Wt: 263.36 g/mol
InChI Key: CSKRRPMTKMTUPN-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxypropyl)amine is a synthetic organic compound that belongs to the class of heterocyclic amines. These compounds are characterized by the presence of a nitrogen atom within a ring structure that also contains other elements such as sulfur or oxygen. This particular compound features a unique fused ring system that includes a cyclopentane, thieno, and pyrimidine moiety, making it of interest in various fields of research.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C13H17N3OS/c1-17-7-3-6-14-12-11-9-4-2-5-10(9)18-13(11)16-8-15-12/h8H,2-7H2,1H3,(H,14,15,16)

InChI Key

CSKRRPMTKMTUPN-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C2C3=C(CCC3)SC2=NC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxypropyl)amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and cyclopentanone.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like amines or ammonia.

    Attachment of the Methoxypropyl Group: This step might involve alkylation reactions where the methoxypropyl group is attached to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the thieno moiety to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to a dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the ring system are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxypropyl)amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(2-methoxyethyl)amine
  • N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(4-methoxybutyl)amine

Uniqueness

The uniqueness of N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxypropyl)amine lies in its specific substitution pattern and the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

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